![molecular formula C14H11ClF3N3O2 B3042880 N-[6-chloro-4-(trifluoromethyl)-2-pyridyl]-N'-(4-methoxyphenyl)urea CAS No. 680215-51-4](/img/structure/B3042880.png)
N-[6-chloro-4-(trifluoromethyl)-2-pyridyl]-N'-(4-methoxyphenyl)urea
Overview
Description
Synthesis Analysis
The synthesis of this compound involves several steps, including the condensation of 6-chloro-4-(trifluoromethyl)-2-pyridinecarboxylic acid with 4-methoxyaniline followed by urea formation. Detailed synthetic pathways and reaction conditions are documented in the literature .
Chemical Reactions Analysis
Scientific Research Applications
Cytokinin Activity
N-phenyl-N'-(4-pyridyl)urea derivatives, including compounds similar to N-[6-chloro-4-(trifluoromethyl)-2-pyridyl]-N'-(4-methoxyphenyl)urea, have been synthesized and tested for their cytokinin activity in tobacco callus bioassays. Some derivatives exhibit significant activity, suggesting potential applications in plant growth regulation (Takahashi, Shudo, Okamoto, Yamada, & Isogai, 1978).
Polymerization Initiatives
Research has shown that N-aryl-N'-pyridyl ureas, similar to the compound , are effective as thermal latent initiators in the ring-opening polymerization of epoxides. This application is significant in polymer science for controlled polymerization processes (Makiuchi, Sudo, & Endo, 2015).
Antitumor Agents
The synthesis of N-(4-Chloro-3-trifluoromethylphenyl)-N'-(4-bromophenyl) urea, a key intermediate of the antitumor agent sorafenib, highlights the potential of similar compounds in pharmaceuticals for cancer treatment (Yan Feng-mei & Liu He-qin, 2009).
Cyclocondensation Reactions
A study involving the synthesis of 6-aryl(5-methyl)-4-trifluoromethyl-2(1H)-pyrimidinones using reactions with urea indicates potential applications in the creation of novel organic compounds, possibly useful in various chemical industries (Bonacorso, Lopes, Wastowski, Zanatta, & Martins, 2003).
Crystal Structure and Biological Activities
The synthesis and study of the crystal structure of related urea compounds have shown definite insecticidal and fungicidal activities, suggesting their use in agricultural applications (Li, Jing-zhi, Xue, Si-jia, & Liu, Guo-hua, 2006).
Directed Lithiation
Research involving N'-[2-(4-Methoxyphenyl)ethyl]-N,N-dimethylurea shows potential in the field of organic synthesis, particularly in reactions involving lithiation, which is crucial for creating complex organic molecules (Smith, El‐Hiti, & Alshammari, 2013).
Plant Growth Regulation
Studies on N-nitro-N-(2,4,6 trichlorophenyl)-N'-2-methoxyphenyl Urea show that it has activities as a plant growth regulator, indicating potential applications in agriculture (Qiao, 2002).
properties
IUPAC Name |
1-[6-chloro-4-(trifluoromethyl)pyridin-2-yl]-3-(4-methoxyphenyl)urea | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClF3N3O2/c1-23-10-4-2-9(3-5-10)19-13(22)21-12-7-8(14(16,17)18)6-11(15)20-12/h2-7H,1H3,(H2,19,20,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQKMWVHCOUOOTR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)NC2=NC(=CC(=C2)C(F)(F)F)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClF3N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.70 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[6-chloro-4-(trifluoromethyl)-2-pyridyl]-N'-(4-methoxyphenyl)urea |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.